molecular formula C8H15Br2NSe B14527014 2,6-Bis(bromomethyl)-4-ethylselenomorpholine CAS No. 62757-26-0

2,6-Bis(bromomethyl)-4-ethylselenomorpholine

Cat. No.: B14527014
CAS No.: 62757-26-0
M. Wt: 363.99 g/mol
InChI Key: NZCWGHLTUXIYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(bromomethyl)-4-ethylselenomorpholine is an organoselenium compound characterized by the presence of bromomethyl groups at the 2 and 6 positions, an ethyl group at the 4 position, and a selenomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(bromomethyl)-4-ethylselenomorpholine typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-dimethyl-4-ethylselenomorpholine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature. The reaction conditions must be carefully controlled to avoid over-bromination and to ensure high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(bromomethyl)-4-ethylselenomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.

    Oxidation Products: Selenoxides or selenones.

    Reduction Products: Selenides or reduced selenomorpholine derivatives.

Scientific Research Applications

2,6-Bis(bromomethyl)-4-ethylselenomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(bromomethyl)-4-ethylselenomorpholine involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl groups and the selenomorpholine ring. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The selenomorpholine ring can interact with biological molecules, potentially modulating oxidative stress pathways and influencing cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(bromomethyl)-4-ethylselenomorpholine is unique due to the presence of the selenomorpholine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for applications in organic synthesis, medicinal chemistry, and materials science.

Properties

CAS No.

62757-26-0

Molecular Formula

C8H15Br2NSe

Molecular Weight

363.99 g/mol

IUPAC Name

2,6-bis(bromomethyl)-4-ethylselenomorpholine

InChI

InChI=1S/C8H15Br2NSe/c1-2-11-5-7(3-9)12-8(4-10)6-11/h7-8H,2-6H2,1H3

InChI Key

NZCWGHLTUXIYAJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CC([Se]C(C1)CBr)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.